3-Iodo-3-methyl-1-butanol
CAS No.:
Cat. No.: VC15734691
Molecular Formula: C5H11IO
Molecular Weight: 214.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11IO |
|---|---|
| Molecular Weight | 214.04 g/mol |
| IUPAC Name | 3-iodo-3-methylbutan-1-ol |
| Standard InChI | InChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3 |
| Standard InChI Key | FYHVUJFZRFUYDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CCO)I |
Introduction
Structural and Molecular Properties
IUPAC Nomenclature and Molecular Architecture
The systematic name 3-iodo-3-methylbutan-1-ol reflects its four-carbon backbone with substituents on the third carbon: a methyl group (-CH₃) and an iodine atom (-I). The hydroxyl group (-OH) occupies the terminal position, creating a primary alcohol. This arrangement introduces steric hindrance near the iodine atom, influencing its reactivity in substitution reactions.
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁IO |
| Molecular Weight | 214.04 g/mol |
| IUPAC Name | 3-iodo-3-methylbutan-1-ol |
| SMILES | OCC(C)(C)I |
| InChI | InChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3 |
| InChI Key | NUHZLOKRTYBTOQ-UHFFFAOYSA-N |
Spectroscopic Fingerprints
Hypothetical spectroscopic profiles derive from analogous iodoalkanes and alcohols:
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¹H NMR: A triplet for the -CH₂OH protons (δ 3.5–3.7 ppm), a singlet for the methyl groups (δ 1.2–1.4 ppm), and splitting patterns for the iodine-adjacent protons due to spin-spin coupling.
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¹³C NMR: Distinct signals for the iodinated carbon (δ 30–40 ppm), oxygen-bearing carbon (δ 60–65 ppm), and methyl carbons (δ 20–25 ppm).
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IR Spectroscopy: Broad O-H stretch (3200–3600 cm⁻¹), C-I stretch (500–600 cm⁻¹), and C-O vibrations (1050–1150 cm⁻¹).
Synthetic Methodologies
Halogenation of Tertiary Alcohols
Reactivity and Functional Transformations
Nucleophilic Substitution
The tertiary iodo center favors Sₙ1 mechanisms due to carbocation stabilization. Potential nucleophiles include:
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Hydroxide ions: Forms 3-methyl-1,3-butanediol (risk of elimination).
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Cyanide: Produces 3-cyano-3-methyl-1-butanol, a nitrile precursor.
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Ammonia: Generates 3-amino-3-methyl-1-butanol, though steric hindrance may limit yield.
Oxidation Pathways
The primary alcohol undergoes oxidation to 3-iodo-3-methylbutanoic acid using Jones reagent (CrO₃/H₂SO₄) or Pyridinium chlorochromate (PCC). Controlled conditions prevent over-oxidation of the iodine substituent.
Elimination Reactions
Strong bases (e.g., KOtBu) promote β-elimination, yielding 3-methyl-1-buten-3-ol and HI. The Zaitsev orientation predominates, favoring the more substituted alkene:
| Property | Potential Outcome |
|---|---|
| Thermal Stability | Enhanced by branched structure |
| Solubility | Polar solvents (DMSO, EtOH) |
| Functional Sites | Tunable via iodine substitution |
Biological Interactions
Structural analogs like 3-methyl-1-butanol demonstrate mucous membrane irritation and central nervous system depression at high exposures . Introducing iodine may alter metabolism, potentially inhibiting aldehyde dehydrogenase enzymes and prolonging aldehyde intermediate toxicity .
Challenges and Future Directions
Current limitations stem from synthetic complexity and stability concerns:
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Iodine Lability: Light-induced decomposition requires amber glassware and inert atmospheres during storage.
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Purification Difficulties: High boiling point and polarity complicate distillation and chromatography.
Prospective research should prioritize:
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Developing catalytic asymmetric syntheses for chiral derivatives.
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Exploring cross-coupling reactions for carbon-carbon bond formation.
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Assessing ecotoxicological profiles and biodegradation pathways.
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